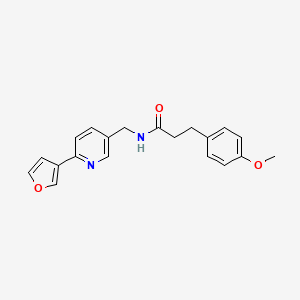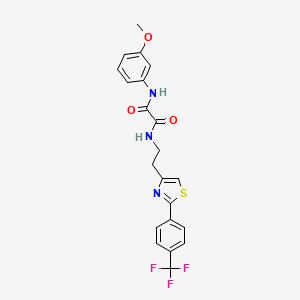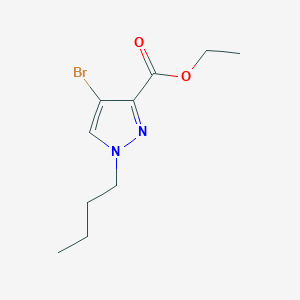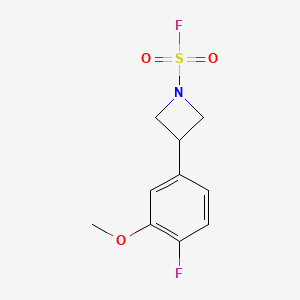
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes including condensation, cyclization, and functional group transformations. Techniques such as the Reissert-Henze reaction with potassium cyanide and benzoyl chloride have been used for the cyanation of similar compounds, leading to further derivatization into carboxamides, carboxylic acids, and esters (Shiotani et al., 1996). Additionally, ring opening followed by ring closure reactions have been employed for the synthesis of novel compounds (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Molecular structure analysis includes X-ray crystallography, which provides insight into the arrangement of atoms within a molecule and their spatial orientation. For instance, the crystal structure of similar compounds reveals intermolecular hydrogen bonding and π-π interactions, contributing to the stability and physical properties of the compound (Al‐Refai et al., 2016).
Chemical Reactions and Properties
Compounds like N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide undergo various chemical reactions, including nucleophilic attacks, due to their active sites. The reactivity can be influenced by the presence of functional groups, leading to the formation of new compounds through processes such as deprotonation and cyclization (Rebstock et al., 2003).
Applications De Recherche Scientifique
Antiprotozoal Agents
One study explored novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds, including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, were synthesized through a series of reactions starting from 2-acetylfuran. These compounds demonstrated strong DNA affinities and showed significant in vitro and in vivo activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal drugs (Ismail et al., 2004).
Dienophilicity Enhancement
Another research focus was on the enhanced dienophilicity of certain analogues, such as 4-methoxy, 4-aryloxy, and 4-thiophenoxy analogues of 2,3-pyridyne. These compounds were synthesized through regioselective lithiation and elimination reactions, followed by trapping in situ in a [4+2] cycloaddition reaction with furan. This study provided insights into the reactivity and potential applications of these compounds in synthetic chemistry (Connon & Hegarty, 2004).
Synthesis and Reactivity
Further research investigated the cyanation, chlorination, and nitration of furo[3,2‐b]pyridine N‐oxide, leading to various derivatives with potential chemical and pharmaceutical applications. These processes involved reactions with potassium cyanide, phosphorus oxychloride, and a mixture of fuming nitric acid and sulfuric acid, demonstrating the compound's versatility in chemical synthesis (Shiotani & Taniguchi, 1996).
Photochemical Reactions
The photochemical reaction between the bis-aromatic system pyridine–furan was also studied, revealing novel photocycloaddition products. This research highlighted the potential of these compounds in the development of new materials and chemical processes (Sakamoto et al., 1999).
Propriétés
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-6-2-15(3-7-18)5-9-20(23)22-13-16-4-8-19(21-12-16)17-10-11-25-14-17/h2-4,6-8,10-12,14H,5,9,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJJYKSIEWXFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)
![[1,4]Dioxepane-6-carbaldehyde](/img/structure/B2491823.png)
![[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2491824.png)


![2-(2-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2491832.png)
![2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2491833.png)


![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2491837.png)
![Prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2491840.png)

![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)
